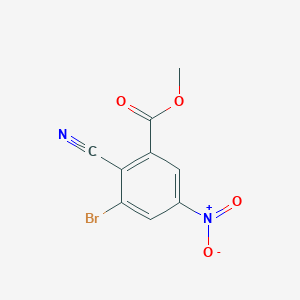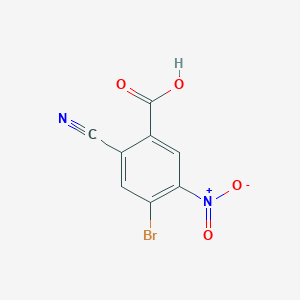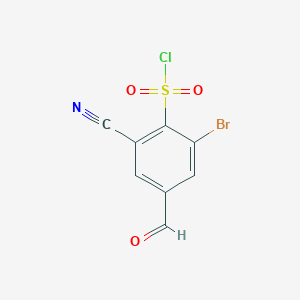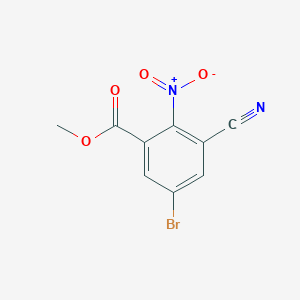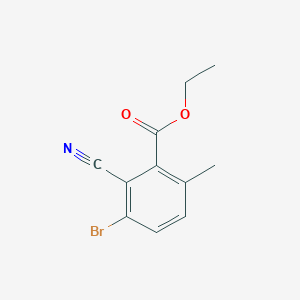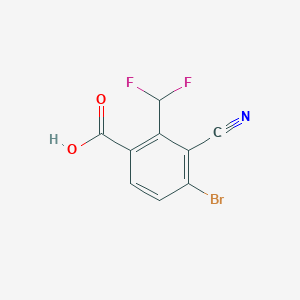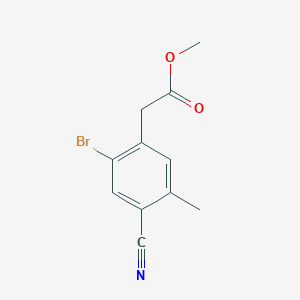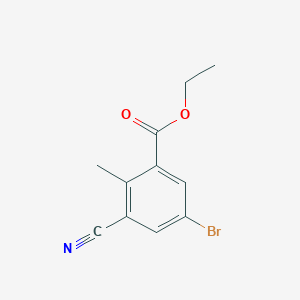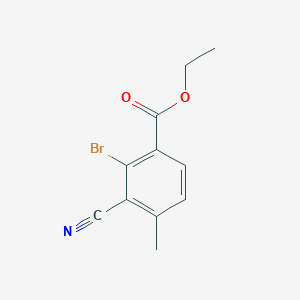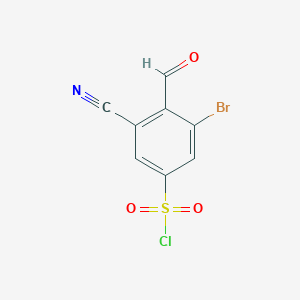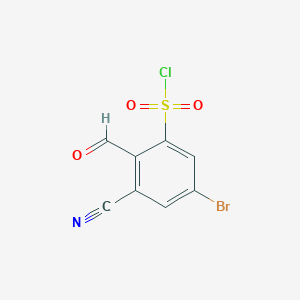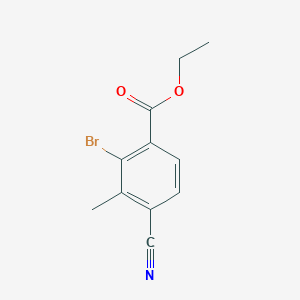![molecular formula C6H7N7 B1417171 Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine CAS No. 162009-79-2](/img/structure/B1417171.png)
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine is a useful research compound. Its molecular formula is C6H7N7 and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine is a novel compound that has shown potent in vitro antitumor activity against various cancer cell lines
Mode of Action
It is known that the compound shows potent in vitro antitumor activity with low micromolar ic50’s against prostate, lung, breast, and ovarian cancer cell lines .
Biochemical Pathways
It is known that the compound has broad-spectrum anticancer activity .
Analyse Biochimique
Biochemical Properties
Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with nucleic acids, potentially interfering with viral replication processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. Furthermore, this compound can disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, its binding to kinases can inhibit their catalytic function, thereby blocking downstream signaling pathways. Additionally, this compound can intercalate into DNA, disrupting the replication and transcription processes. This compound also affects gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with cytochrome P450 enzymes can influence the metabolism of other drugs and endogenous compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with DNA and nuclear proteins, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Alternatively, this compound may be found in the endoplasmic reticulum, affecting protein folding and secretion .
Propriétés
Numéro CAS |
162009-79-2 |
|---|---|
Formule moléculaire |
C6H7N7 |
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
4-imino-3H-imidazo[4,5-e][1,3]diazepine-6,8-diamine |
InChI |
InChI=1S/C6H7N7/c7-4-2-3(11-1-10-2)5(8)13-6(9)12-4/h1H,(H,10,11)(H5,7,8,9,12,13) |
Clé InChI |
XVKXPQNAFRQJKC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N)N=C2N)N |
SMILES canonique |
C1=NC2=C(N1)C(=N)N=C(N=C2N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


